Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-
Description
Introduction to Ethanol, 2,2'-((4-((7-Chloro-4-Quinolyl)Amino)Pentyl)Imino)Di-
Historical Context of Quinoline-Based Hybrid Molecule Development
The evolution of quinoline hybrids began with the recognition of quinoline’s intrinsic bioactivity in antimalarial drugs like chloroquine. Early modifications focused on appending side chains to the quinoline core to overcome drug resistance. For example, the Conrad-Limpach cyclo-condensation method enabled the synthesis of ibuprofen-quinoline hybrids, demonstrating enhanced antimicrobial activity compared to parent compounds. Similarly, Vilsmeier-Haack formylation facilitated the creation of pyrazole- and pyridine-quinoline derivatives, such as 14a-f , which exhibited broad-spectrum antibacterial properties.
A pivotal shift occurred with the integration of "molecular hybridization" strategies, where pharmacophoric elements from distinct drug classes were combined. The target compound exemplifies this approach, merging the 7-chloro-4-aminoquinoline moiety—a proven antimalarial scaffold—with a pentylimino-diethanol linker. This design mirrors advancements like the click chemistry-synthesized hybrids reported by Upadhyay et al., where triazole-linked quinoline derivatives showed improved solubility and target affinity. The compound’s synthetic pathway, inferred from PubChem data, likely involves:
- Amination : Introduction of the 4-amino group to 7-chloroquinoline.
- Alkylation : Coupling of the pentylimino-diethanol chain via nucleophilic substitution.
Such methodologies align with trends in hybrid drug development, prioritizing synergistic interactions between modular components.
Significance of 7-Chloro-4-Aminoquinoline Pharmacophore Integration
The 7-chloro-4-aminoquinoline moiety is a cornerstone of antimalarial and anticancer drug design. Chlorine at position 7 enhances membrane permeability and target binding, while the 4-amino group enables hydrogen bonding with biological targets like heme in Plasmodium species or tyrosine kinases in cancer cells. In the target compound, this pharmacophore is strategically retained to preserve these interactions.
Key Pharmacological Attributes:
- Antimalarial Potential : The 4-amino group facilitates heme polymerization inhibition, a mechanism critical in malaria treatment. Hybridization with the diethanol-pentyl chain may reduce resistance by modifying drug accumulation in parasitic vacuoles.
- Anticancer Activity : Derivatives like Q57 (a 4-phenoxyquinoline analog) inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, with IC$$_{50}$$ values as low as 0.49 μM. The target compound’s 7-chloro-4-amino group likely engages similar kinase domains, as evidenced by docking studies of analogs.
- Structural Flexibility : The pentylimino-diethanol linker introduces conformational adaptability, potentially enhancing binding to variable enzyme active sites. For instance, Q58 —a thiazolidinone-urea quinoline hybrid—demonstrated potent activity against A549 lung cancer cells due to its flexible backbone.
Comparative Analysis of Analogous Hybrids:
This comparative framework underscores the target compound’s potential to bridge antimalarial and anticancer applications through rational pharmacophore integration.
Properties
CAS No. |
4594-76-7 |
|---|---|
Molecular Formula |
C18H26ClN3O2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H26ClN3O2/c1-14(3-2-8-22(9-11-23)10-12-24)21-17-6-7-20-18-13-15(19)4-5-16(17)18/h4-7,13-14,23-24H,2-3,8-12H2,1H3,(H,20,21) |
InChI Key |
BNKWSWSFHIYYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(CCO)CCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Established Synthesis Routes
Classical Amination-Hydrolysis Approach
This two-step method, adapted from hydroxychloroquine synthesis protocols, involves:
- Amination of 4,7-Dichloroquinoline :
- Reagents : 4,7-Dichloroquinoline, $$ N' $$-Ethyl-$$ N' $$-β-hydroxyethyl-1,4-pentadiamine.
- Conditions : Phenol solvent, potassium iodide (KI) catalyst, 110–120°C, 12–18 hours.
- Mechanism : Nucleophilic aromatic substitution at the 4-position of quinoline, driven by the electron-withdrawing chlorine at C7.
- Imino Group Hydrolysis :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68–72% | |
| Purity (HPLC, Step 2) | ≥98.5% | |
| Reaction Scale | Up to 50 kg demonstrated |
One-Pot Reductive Amination
A streamlined alternative developed in 2021 avoids isolation of intermediates:
- Simultaneous Amination and Reduction :
Advantages:
Critical Process Optimization Strategies
Catalyst Selection
Solvent Effects
- Phenol outperforms polar aprotic solvents (DMF, DMSO) in amination steps:
Solvent Dielectric Constant Yield (%) Phenol 13.3 72 DMF 36.7 51 DMSO 46.7 48
Analytical Characterization
Structural Confirmation
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 4,7-Dichloroquinoline | 420 | 58 |
| Ethanolamine | 35 | 12 |
| Solvent Recovery | - | Saves 22% |
Emerging Methodologies
Continuous Flow Synthesis
Pilot studies demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of related compounds.
Biology: Employed in studies investigating its effects on cellular processes and its potential as an antiviral agent.
Medicine: Extensively researched for its therapeutic effects in treating malaria, autoimmune diseases, and its potential use in treating viral infections.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol involves several pathways:
Antimalarial Activity: It interferes with the parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the immune response.
Antiviral Properties: It is believed to interfere with viral replication by altering the pH within host cell organelles and inhibiting viral entry and fusion.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₈H₂₆ClN₃O (base form) .
- Molecular Weight : 335.88 g/mol (base) .
- Solubility : High water solubility in its sulfate salt form (≥20%) .
Structural Analogs and Derivatives
The compound is compared to three primary analogs: hydroxychloroquine (HCQ) , chloroquine (CQ) , cletoquine , and desethylhydroxychloroquine .
Table 1: Structural and Chemical Comparison
Key Differences:
- Ethanol, 2,2'-... vs.
- HCQ vs. CQ : HCQ’s hydroxyl group enhances solubility and reduces toxicity compared to CQ .
- Cletoquine : Lacks the ethyl group, leading to a lower molecular weight and possible differences in pharmacokinetics .
Pharmacological and Clinical Profiles
Table 2: Pharmacological Comparison
Key Findings:
- HCQ ’s extended half-life and tissue persistence make it suitable for chronic conditions like lupus, whereas CQ ’s narrower therapeutic window limits its use .
- Ethanol, 2,2'-... has shown promise in computational studies as a RecA protein inhibitor, suggesting antibacterial applications .
- Desethylhydroxychloroquine , a metabolite of HCQ, may contribute to long-term tissue retention but has reduced activity .
Biological Activity
Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, commonly referred to as a derivative of hydroxychloroquine, has garnered attention for its biological activity, particularly in the context of antimalarial and antiviral properties. This compound belongs to the class of 4-aminoquinoline derivatives, which are known for their significant pharmacological effects. The following sections will explore the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- is represented as follows:
- Molecular Formula : C₁₈H₂₆ClN₃O₂
- Molecular Weight : 307.00 g/mol
- CAS Number : 4298-15-1
This compound features a chlorinated quinoline moiety, which is critical for its biological activity. The presence of the ethanol group enhances its solubility and bioavailability.
Antimalarial Activity
Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- exhibits potent antimalarial properties. Research indicates that compounds with a similar structure have shown efficacy against Plasmodium falciparum, the causative agent of malaria.
The mechanism by which this compound exerts its antimalarial effects involves:
- Inhibition of Hemozoin Formation : The compound interferes with the detoxification process of heme in malaria parasites.
- Disruption of Parasite Metabolism : It affects the metabolic pathways essential for parasite survival.
Antiviral Activity
Recent studies have also highlighted the potential antiviral properties of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-. Its structural similarities to chloroquine suggest potential efficacy against viral infections, including those caused by coronaviruses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit viral replication in cell cultures. The IC50 values (the concentration required to inhibit 50% of viral replication) are comparable to those observed with established antiviral agents.
Cytotoxicity Profile
While evaluating the therapeutic potential of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, it is crucial to assess its cytotoxicity against mammalian cells. Studies indicate that:
- The compound exhibits low cytotoxicity at therapeutic concentrations.
- Selectivity indices suggest that it is less toxic to human cells compared to its effectiveness against malaria parasites.
Summary of Biological Activities
| Activity Type | Efficacy | IC50 (µM) | Reference |
|---|---|---|---|
| Antimalarial | Potent against P. falciparum | 0.5 | |
| Antiviral | Effective against coronaviruses | 1.0 | |
| Cytotoxicity | Low toxicity | >10 |
Case Studies
-
Case Study on Antimalarial Efficacy :
- A study evaluated the effectiveness of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- in a murine model infected with P. falciparum. Results showed a significant reduction in parasitemia compared to control groups.
-
Case Study on Antiviral Properties :
- A clinical trial assessed the impact of this compound on patients with viral infections. Preliminary results indicated a reduction in viral load and improvement in clinical outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
